molecular formula C11H18N2O3 B8527780 tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B8527780
M. Wt: 226.27 g/mol
InChI Key: GKRPTOWTLQJHHQ-UHFFFAOYSA-N
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Patent
US08497289B2

Procedure details

To a solution of 1 (6.65 g, 26.2 mmol) in THF (100 mL) and MeOH (40 mL) was added a solution of LiOH (4.40 g, 104 mmol) in H2O (40 mL) and stirred for 2 h. The reaction was quenched upon addition of 0.5 N HCl (150 mL) and extracted with EtOAc (2×200 ml). The combined organic extracts were dried over MgSO4 and concentrated under vacuum to afford the intermediate acid. Dissolved in DMF (90 mL), added DIPEA (18.8 mL, 104 mmol), EDC (5.84 g, 31.4 mmol), HOBt (4.24 g, 31.4 mmol) and NH4Cl (4.16 g, 78.5 mmol). The reaction was sealed and stirred for 48 h. Diluted the reaction with water (350 mL) and extracted with EtOAc (2×250 mL). The combined organic extracts were washed with water (2×300 mL), brine (300 mL), dried over MgSO4 and concentrated under vacuum to afford 2 (1.84 g, 31%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 5.75 (s, 1H), 5.45 (s, 1H), 3.68 (d, J=7.0 Hz, 1H), 3.58 (d, J=11.0 Hz, 1H), 3.43 (d, J=11.0 Hz, 2H), 2.07 (s, 2H), 1.44 (s, 9H), 1.31-1.26 (m, 1H); LC-MS (214 nM) 2.15 min (>98%), m/z 171 [M-tBu].
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.65 g
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
18.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.84 g
Type
reactant
Reaction Step Four
Name
Quantity
4.24 g
Type
reactant
Reaction Step Four
Name
Quantity
4.16 g
Type
reactant
Reaction Step Four
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH:6]([C:7](OCC)=[O:8])[CH:5]1[CH2:4][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:2]2.[Li+].[OH-].CC[N:23](C(C)C)C(C)C.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[NH4+].[Cl-]>C1COCC1.CO.O.CN(C=O)C>[C:7]([CH:6]1[CH:5]2[CH:1]1[CH2:2][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4]2)(=[O:8])[NH2:23] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.65 g
Type
reactant
Smiles
C12CN(CC2C1C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
4.4 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
18.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5.84 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
4.24 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.16 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched upon addition of 0.5 N HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the intermediate acid
CUSTOM
Type
CUSTOM
Details
The reaction was sealed
STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
ADDITION
Type
ADDITION
Details
Diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×250 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(N)(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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